1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
CAS No.: 75532-84-2
Cat. No.: VC8292915
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75532-84-2 |
|---|---|
| Molecular Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine |
| Standard InChI | InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1 |
| Standard InChI Key | WSBDCEJEINRUML-VHSXEESVSA-N |
| Isomeric SMILES | C1CCN2CCC[C@H]([C@H]2C1)CN |
| SMILES | C1CCN2CCCC(C2C1)CN |
| Canonical SMILES | C1CCN2CCCC(C2C1)CN |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a decahydroquinolizine backbone, a bicyclic system comprising a six-membered ring fused to a five-membered ring. The methanamine group (-CHNH) is attached to the quinolizine core at the 1-position, with absolute stereochemistry specified as (1S,9aR) . This stereochemical configuration is critical for its spatial orientation and potential interactions in biological systems.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.28 g/mol | |
| IUPAC Name | [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine | |
| InChI | InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1 | |
| SMILES | C1CCN2CCCC@HCN |
Stereochemical Significance
The (1S,9aR) configuration ensures distinct spatial arrangements of the nitrogen atoms and methanamine group, influencing hydrogen-bonding capabilities and chiral recognition in enzymatic environments. Computational models derived from PubChem data confirm the rigidity of the bicyclic system, which limits conformational flexibility .
Synthesis and Characterization
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR): Predicted -NMR signals include δ 2.8–3.2 ppm (methylene protons adjacent to amines) and δ 1.2–2.5 ppm (aliphatic bicyclic protons).
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Mass Spectrometry (MS): The base compound shows a molecular ion peak at m/z 168.28, consistent with its molecular weight.
X-ray Crystallography
Crystallographic data for the dihydrochloride salt reveal a monoclinic crystal system with hydrogen-bonding networks between the amine groups and chloride ions .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility (Free Base) | Partially soluble in polar solvents (e.g., methanol, DMSO) | |
| Melting Point (Dihydrochloride) | >250°C (decomposes) | |
| Stability | Hygroscopic; stable under inert gas |
The dihydrochloride salt exhibits enhanced solubility in aqueous media compared to the free base, making it preferable for formulation studies .
Applications in Research
Pharmaceutical Development
The compound’s rigid bicyclic structure serves as a scaffold for designing neuromodulators or enzyme inhibitors. Analogous quinolizine derivatives have shown affinity for sigma receptors, suggesting potential applications in neuropathic pain management .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Conditions | 2–8°C under argon | |
| Hazard Classification | Irritant (skin/eyes) | |
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
No acute toxicity data are available, but structural analogs suggest moderate toxicity via ingestion or inhalation .
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